

# (2,6-Dihydroxyphenyl)boronic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2,6-Dihydroxyphenyl)boronic acid

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An In-Depth Technical Guide to **(2,6-Dihydroxyphenyl)boronic acid**: Properties, Reactivity, and Applications

## Authored by a Senior Application Scientist

### Introduction

**(2,6-Dihydroxyphenyl)boronic acid** is an organoboron compound featuring a boronic acid functional group flanked by two hydroxyl moieties in the ortho positions of a phenyl ring.[1] This unique substitution pattern imparts a fascinating and complex set of chemical properties that distinguish it from its meta- and para-isomers and from unsubstituted phenylboronic acid. The proximate hydroxyl groups introduce significant steric and electronic effects, primarily through the potential for strong intramolecular hydrogen bonding, which governs the molecule's stability, acidity, and reactivity.[2][3]

This guide provides a comprehensive technical overview of **(2,6-dihydroxyphenyl)boronic acid**, intended for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis, handling, and unique reactivity profile, with a particular focus on the mechanistic implications of its ortho-disubstitution in key chemical transformations.

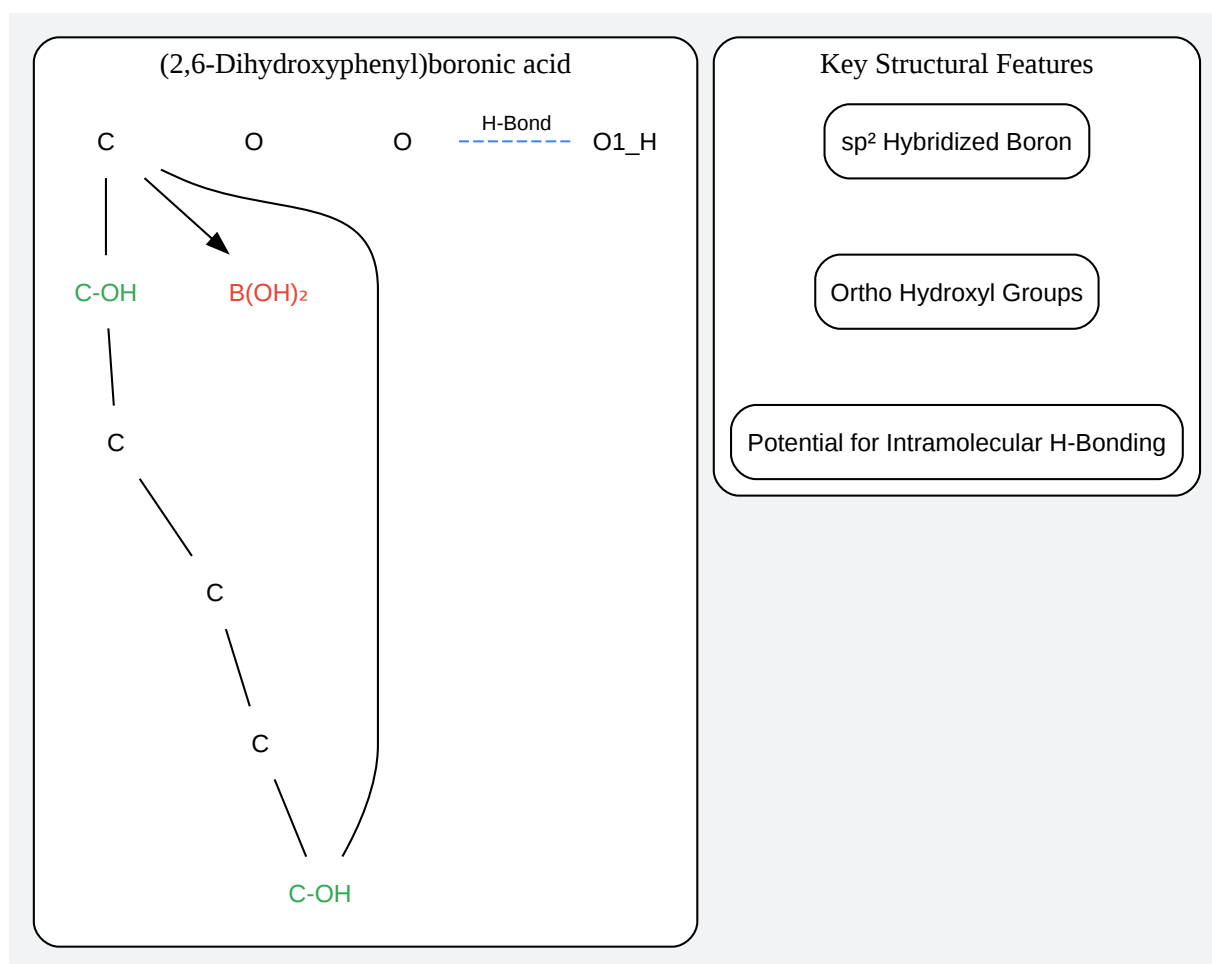
### Core Physicochemical Properties

The defining characteristic of **(2,6-dihydroxyphenyl)boronic acid** is the interplay between the Lewis acidic boronic acid group and the adjacent Brønsted-Lowry acidic hydroxyl groups. This

relationship is critical to understanding its behavior in solution and in reactions.

## Structural & Electronic Profile

The molecule consists of a planar phenyl ring with an  $sp^2$ -hybridized boron atom.[4] The two ortho-hydroxyl groups create a sterically crowded environment around the boron center and can act as hydrogen bond donors to the boronic acid's hydroxyls. This intramolecular hydrogen bonding stabilizes the tetrahedral boronate form  $[B(OH)_3]^-$ , which can lead to an increase in acidity compared to isomers where this interaction is not possible.[2]



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Caption: Intramolecular hydrogen bonding in **(2,6-dihydroxyphenyl)boronic acid**.

## Quantitative Data Summary

While extensive experimental data is limited, predicted values provide a useful baseline for understanding the compound's properties.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> BO <sub>4</sub>	[1][5]
Molecular Weight	153.93 g/mol	[1]
CAS Number	848409-34-7	[1][6]
Predicted pKa	8.69 ± 0.58	[7]
Predicted Density	1.51 ± 0.1 g/cm <sup>3</sup>	[7]
Predicted Boiling Point	400.5 ± 55.0 °C	[7]
Appearance	Yellow powder	[1]

The presence of three polar hydroxyl groups suggests that **(2,6-dihydroxyphenyl)boronic acid** has enhanced solubility in polar solvents compared to unsubstituted phenylboronic acid.

[1]

## Synthesis and Handling

The synthesis of hydroxyphenylboronic acids requires careful strategy to prevent unwanted side reactions involving the acidic phenolic protons.

### General Synthetic Approach

A common route involves the protection of the hydroxyl groups, followed by metal-halogen exchange to form an organometallic intermediate, which is then quenched with a borate ester.

[8]

- **Protection:** The starting material, 2,6-dibromophenol, would first have its hydroxyl group protected. Common protecting groups for phenols include methoxymethyl (MOM), benzyl (Bn), or silyl ethers.

- **Borylation:** The protected dibromophenol can then undergo a Grignard reaction or, more commonly, a lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi) at low temperature. This is followed by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate.
- **Deprotection & Hydrolysis:** Acidic workup hydrolyzes the resulting boronate ester to the boronic acid and simultaneously removes the protecting group(s) to yield the final product.

## Hypothetical Experimental Protocol: Synthesis from 1,3-Dimethoxybenzene

This protocol describes a plausible synthesis starting from the readily available 2,6-dimethoxyphenylboronic acid, which involves a final deprotection step.

- **Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add 2,6-dimethoxyphenylboronic acid (1.0 eq).
- **Dissolution:** Dissolve the starting material in a suitable dry solvent, such as dichloromethane (DCM), at 0 °C.
- **Deprotection:** Add a solution of boron tribromide (BBr<sub>3</sub>) (2.5 eq) in DCM dropwise to the stirred solution at 0 °C. The reaction is highly exothermic and releases HBr gas.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Carefully quench the reaction by slowly adding it to a mixture of ice and water.
- **Extraction:** Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to afford **(2,6-dihydroxyphenyl)boronic acid**.

## Stability and Handling

Like many boronic acids, **(2,6-dihydroxyphenyl)boronic acid** is susceptible to dehydration to form a cyclic trimer known as a boroxine.<sup>[4]</sup> It should be stored in a cool, dry place under an inert atmosphere to maintain its integrity.

## Reactivity and Mechanistic Considerations

The reactivity of **(2,6-dihydroxyphenyl)boronic acid** is dominated by the steric and electronic consequences of its ortho-disubstitution.

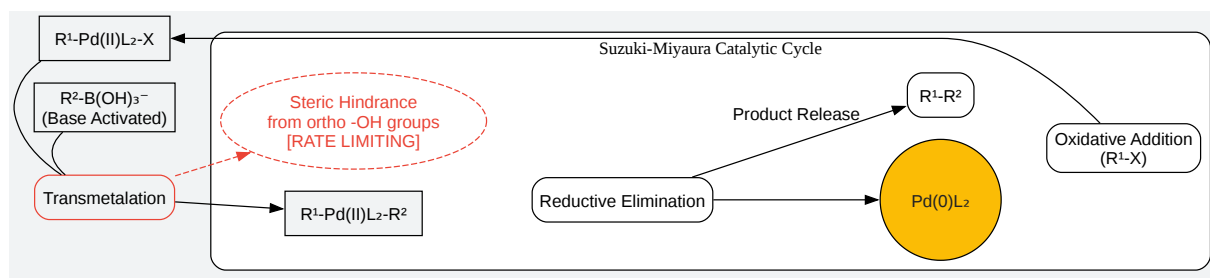
### The "Ortho-Effect": Steric Hindrance

The two hydroxyl groups flanking the boronic acid create significant steric bulk. This steric congestion is a primary determinant of its reactivity, particularly in cross-coupling reactions. In Suzuki-Miyaura couplings, ortho-substituted arylboronic acids are known to react sluggishly or not at all, as the steric hindrance impedes the crucial transmetalation step where the aryl group is transferred to the palladium catalyst.<sup>[9][10]</sup> This effect is even more pronounced with two ortho-substituents.

### Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.<sup>[11]</sup><sup>[12]</sup> The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.<sup>[12]</sup>

For **(2,6-dihydroxyphenyl)boronic acid**, the transmetalation step is severely hindered. The base-activated boronate complex struggles to approach the palladium center due to the bulky ortho-hydroxyl groups, dramatically slowing the reaction rate compared to less substituted analogues.<sup>[10]</sup>



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- To cite this document: BenchChem. [(2,6-Dihydroxyphenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1386938#2-6-dihydroxyphenyl-boronic-acid-chemical-properties]

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